4-[3-(3-methoxyphenyl)propyl]pyridine
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Overview
Description
4-[3-(3-Methoxyphenyl)propyl]pyridine is an organic compound characterized by a pyridine ring substituted with a 3-(3-methoxyphenyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-methoxyphenyl)propyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 4-bromopyridine.
Grignard Reaction: 3-Methoxybenzaldehyde is converted to 3-(3-methoxyphenyl)propanol via a Grignard reaction with propylmagnesium bromide.
Bromination: The alcohol group in 3-(3-methoxyphenyl)propanol is then converted to a bromide using phosphorus tribromide (PBr3).
Nucleophilic Substitution: The resulting 3-(3-methoxyphenyl)propyl bromide undergoes a nucleophilic substitution reaction with 4-bromopyridine in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Pd/C with hydrogen gas.
Substitution: Br2 in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 4-[3-(3-methoxyphenyl)propyl]piperidine.
Substitution: Formation of 4-[3-(3-bromophenyl)propyl]pyridine.
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Pharmacology: Potential use in the development of drugs targeting neurological pathways due to its structural similarity to known bioactive compounds.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-[3-(3-methoxyphenyl)propyl]pyridine exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. For instance, in pharmacological applications, it may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter activity and influencing neurological pathways.
Comparison with Similar Compounds
4-[3-(3-Hydroxyphenyl)propyl]pyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
4-[3-(3-Methylphenyl)propyl]pyridine: Similar structure but with a methyl group instead of a methoxy group.
Properties
CAS No. |
127781-73-1 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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